molecular formula C19H16N4O2S B7533854 N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

Cat. No. B7533854
M. Wt: 364.4 g/mol
InChI Key: MQYPITMJYFWNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, also known as MPOSA, is a novel compound with potential applications in scientific research. It is a small molecule that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and the modulation of various signaling pathways. For example, N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This can lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neuronal damage and improve cognitive function. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have inhibitory activity against various enzymes, which makes it a potential candidate for drug development. However, there are also some limitations to using N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide in lab experiments. It has not yet been fully characterized, and its mechanism of action is not yet fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One direction is to further explore its mechanism of action and its effects on various signaling pathways. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further optimization of the synthesis method and characterization of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide can lead to the development of more potent and selective inhibitors.

Synthesis Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves a multi-step process that starts with the reaction of 2-phenylbenzimidazole with thiourea to form 2-(1-phenylbenzimidazol-2-yl)thiourea. This intermediate is then reacted with 5-methyl-3-amino-1,2-oxazole-4-carboxylic acid to form the final product, N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. The synthesis method has been optimized to yield high purity N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, and its structure has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to have inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes and are targets for drug development. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13-11-17(22-25-13)21-18(24)12-26-19-20-15-9-5-6-10-16(15)23(19)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPITMJYFWNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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